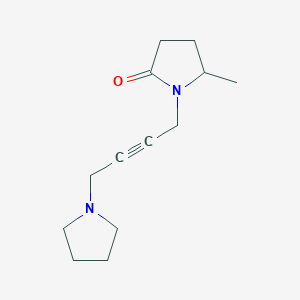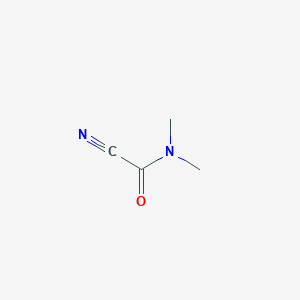
Dimethylcarbamyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylcarbamyl cyanide (DMCC) is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly toxic.
Mecanismo De Acción
Dimethylcarbamyl cyanide acts as a nucleophile and reacts with electrophilic compounds such as carbonyl compounds and halides. It also reacts with primary amines to form carbamates.
Efectos Bioquímicos Y Fisiológicos
Dimethylcarbamyl cyanide is highly toxic and can cause severe respiratory and neurological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Dimethylcarbamyl cyanide also inhibits the activity of cytochrome c oxidase, an enzyme that is involved in cellular respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethylcarbamyl cyanide is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively easy to handle and store. However, due to its high toxicity, it requires careful handling and disposal.
Direcciones Futuras
There are several areas of research that could benefit from the use of Dimethylcarbamyl cyanide. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Dimethylcarbamyl cyanide could also be used in the development of new materials with unique properties. Additionally, further research could be conducted to better understand the mechanism of action of Dimethylcarbamyl cyanide and its potential applications in other areas of science.
In conclusion, Dimethylcarbamyl cyanide is a versatile reagent that has many applications in scientific research. While it is highly toxic, it can be used safely with proper handling and disposal. Future research could lead to new discoveries and applications for this important compound.
Métodos De Síntesis
Dimethylcarbamyl cyanide is synthesized by the reaction of dimethylamine and cyanogen chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
Dimethylcarbamyl cyanide is widely used in scientific research for the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
16703-51-8 |
|---|---|
Nombre del producto |
Dimethylcarbamyl cyanide |
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.1 g/mol |
Nombre IUPAC |
1-cyano-N,N-dimethylformamide |
InChI |
InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |
Clave InChI |
DNRRZLQWEDPRRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C#N |
SMILES canónico |
CN(C)C(=O)C#N |
Otros números CAS |
16703-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
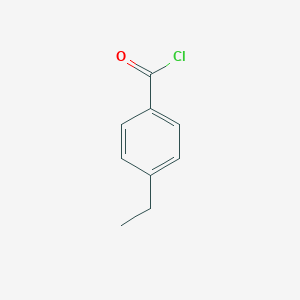
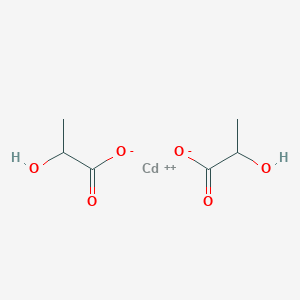
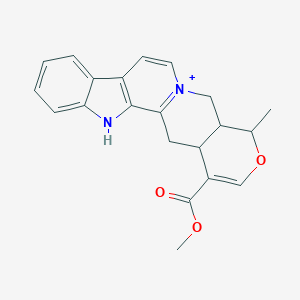
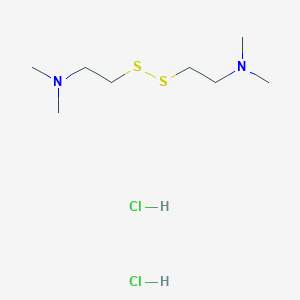
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
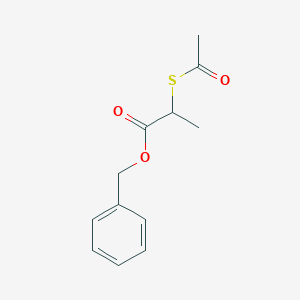



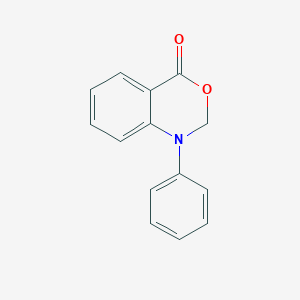
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
